3-溴-2'-氯苯甲酮

描述

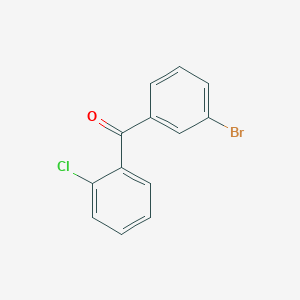

3-Bromo-2'-chlorobenzophenone is a halogenated organic compound that is part of the broader class of benzophenones. It is characterized by the presence of a bromine atom and a chlorine atom attached to a benzophenone backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of halogenated benzophenones, such as 3-Bromo-2'-chlorobenzophenone, typically involves halogenation reactions where bromine and chlorine are introduced into the benzophenone structure. While the provided papers do not directly describe the synthesis of 3-Bromo-2'-chlorobenzophenone, they do offer insights into related halogenation reactions and the formation of similar compounds. For instance, the formation of bromochlorodibenzo-p-dioxins from the pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol suggests that halogenated phenols can undergo thermal transformations to yield complex structures .

Molecular Structure Analysis

The molecular structure of halogenated benzophenones can be elucidated using spectroscopic methods such as IR, UV-Vis, and NMR, as well as X-ray crystallography. For example, the synthesis and characterization of a hydrazone derivative of a bromo-chloro-phenol compound were achieved using these methods, providing detailed information on the molecular geometry and vibrational frequencies . Similarly, the structural characterization of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol through X-ray diffraction and spectroscopic techniques can offer insights into the structural features of 3-Bromo-2'-chlorobenzophenone .

Chemical Reactions Analysis

The reactivity of halogenated benzophenones like 3-Bromo-2'-chlorobenzophenone can be inferred from studies on similar compounds. For instance, the transformation of bromophenols during aqueous chlorination indicates that these compounds can undergo electrophilic substitution reactions and single-electron transfer reactions, leading to various byproducts . Additionally, the study of the reaction mechanisms of bromophenols with chlorine suggests that the presence of bromine can influence the reactivity of the chlorine atom in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2'-chlorobenzophenone can be predicted based on studies of related bromophenols and chlorophenols. For example, the influence of intramolecular hydrogen bonding, steric effects, and electrostatic interactions on the molecular properties of bromophenols has been documented . These interactions can affect properties such as bond lengths, vibrational frequencies, and acidity. Additionally, the study of 3,4-dichlorobenzophenone provides information on the vibrational frequencies, electronic transitions, and reactivity descriptors that could be relevant to 3-Bromo-2'-chlorobenzophenone .

科学研究应用

-

Synthesis and Functionalization of Benzothiophenes

- Field : Organic Chemistry

- Application : 3-Bromo-2’-chlorobenzophenone is used in the synthesis of 2,3-disubstituted benzothiophenes . These compounds are synthesized through the N-methyl-pyrrolidin-2-one hydrotribromide (MPHT)-promoted bromocyclization of (Z)- and (E)-chloro-oenynes and subsequent site-selective Suzuki–Miyaura coupling reactions .

- Method : The process involves heating a mixture of the starting material, a palladium catalyst, and a base in a solvent in a sealed tube at 90°C under an argon atmosphere . The reaction time and the specific base used can vary depending on the desired product .

- Results : The process results in the formation of various 2,3-disubstituted benzothiophenes . The yield of the product can vary depending on the specific conditions used .

-

Synthesis of 1-(2-chlorophenyl)isoquinolin-3-yl Trifluoromethanesulfonate

- Field : Organic Chemistry

- Application : 2-Chlorobenzophenone, a compound similar to 3-Bromo-2’-chlorobenzophenone, is used in the synthesis of 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate .

- Method : The specific method of synthesis is not provided in the source .

- Results : The result of the synthesis is 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate .

- Synthesis of 4-Bromo-4’-chlorobenzophenone

- Field : Organic Chemistry

- Application : 4-Bromo-4’-chlorobenzophenone, a compound similar to 3-Bromo-2’-chlorobenzophenone, was synthesized to yield a compound with potential photochemical reactivity and photophysical properties .

- Method : The specific method of synthesis is not provided in the source .

- Results : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Synthesis of Halo-Substituted 9,10-Diphenylanthracenes

- Field : Organic Chemistry

- Application : 3-Bromo-2’-chlorobenzophenone is used in the synthesis of halo-substituted 9,10-diphenylanthracenes . These compounds are synthesized through a one-pot condensation of 2- and 2,5-halo-substituted benzophenones .

- Method : The specific method of synthesis is not provided in the source .

- Results : The process results in the formation of various halo-substituted 9,10-diphenylanthracenes . The yield of the product can vary depending on the specific conditions used .

属性

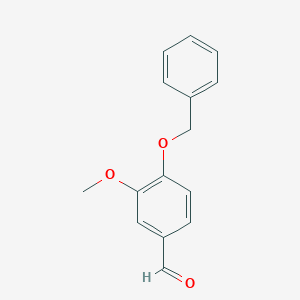

IUPAC Name |

(3-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVTKIEEJVZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568108 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2'-chlorobenzophenone | |

CAS RN |

135774-38-8 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。